molecular formula C11H9N5O2S B11104575 2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1H-benzimidazole CAS No. 18383-84-1

2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1H-benzimidazole

Cat. No.: B11104575
CAS No.: 18383-84-1
M. Wt: 275.29 g/mol
InChI Key: FSUBLVKGNQIAEM-UHFFFAOYSA-N
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Description

1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE is a complex organic compound that features both benzimidazole and imidazole moieties. These heterocyclic structures are known for their significant biological and chemical properties. The compound’s unique structure allows it to participate in various chemical reactions and makes it a valuable subject in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE typically involves the condensation of benzimidazole derivatives with imidazole derivatives under controlled conditions. The reaction often requires the presence of a sulfur source, such as thiourea or elemental sulfur, and a suitable catalyst to facilitate the formation of the sulfide linkage.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of high-pressure reactors and advanced purification techniques ensures the production of high-purity 1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE on a large scale.

Chemical Reactions Analysis

Types of Reactions: 1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones.

    Substitution: The benzimidazole and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Various substituted benzimidazole and imidazole derivatives.

Scientific Research Applications

1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The benzimidazole and imidazole moieties can bind to enzymes and receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

    Benzimidazole derivatives: Known for their broad-spectrum biological activities.

    Imidazole derivatives: Widely used in pharmaceuticals and agrochemicals.

Uniqueness: 1H-1,3-BENZIMIDAZOL-2-YL (1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL) SULFIDE is unique due to the presence of both benzimidazole and imidazole moieties, which confer a combination of properties from both classes of compounds

Properties

CAS No.

18383-84-1

Molecular Formula

C11H9N5O2S

Molecular Weight

275.29 g/mol

IUPAC Name

2-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1H-benzimidazole

InChI

InChI=1S/C11H9N5O2S/c1-15-6-12-9(16(17)18)10(15)19-11-13-7-4-2-3-5-8(7)14-11/h2-6H,1H3,(H,13,14)

InChI Key

FSUBLVKGNQIAEM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1SC2=NC3=CC=CC=C3N2)[N+](=O)[O-]

solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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